molecular formula C5H4N4OS B2560926 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one CAS No. 2260932-69-0

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

Cat. No. B2560926
CAS RN: 2260932-69-0
M. Wt: 168.17
InChI Key: MXLKYHZYIWYMQM-UHFFFAOYSA-N
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Description

“2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one” is a type of thiazolopyrimidine . It has been studied for its potential biological activities .


Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored .


Molecular Structure Analysis

The molecular structure of “this compound” is an important analog of the purine ring . The structure-activity relationships showed that a leucinol moiety attached to the core-structure in the 7-position together with α-methyl branched benzyl derivatives in the 5-position displayed promising affinity, and selectivity as well as physicochemical properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Efficient Synthesis Techniques: A study demonstrated the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, showcasing a method for obtaining potentially bioactive compounds through reactions of related anions under specific conditions (Serge Djekou et al., 2006).
  • Novel Derivatives and Their Properties: Research has been conducted on the synthesis of novel benzothiazole pyrimidine derivatives, indicating the potential antibacterial and antifungal activities of these compounds (S. Maddila et al., 2016).

Biological Activities and Potential Applications

  • Antibacterial and Antifungal Activities: A series of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substitutedbenzylidene)hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed excellent in vitro antibacterial and antifungal activity, surpassing standard drugs in efficacy (S. Maddila et al., 2016).
  • Pharmacological Properties: Compounds with a thiazolo[4,5-d]pyrimidine structure were synthesized and evaluated for their affinity and efficacy at human adenosine receptors, showing potential antidepressant-like activity in animal models (F. Varano et al., 2021).

Mechanism of Action

Thiazolo[4,5-d]pyrimidin-7(6H)-ones have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . They cause DNA damage during cell replication by stabilizing the TopI/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .

Future Directions

The development of novel TopI inhibitors aimed to overcome defects such as chemical instability, dose-limiting toxicity, and drug resistance has achieved considerable interest of medicinal chemists over the past decades . Further investigation and development of these compounds might provide potential angiogenesis inhibitors .

properties

IUPAC Name

2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKYHZYIWYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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